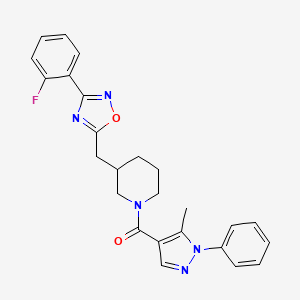

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c1-17-21(15-27-31(17)19-9-3-2-4-10-19)25(32)30-13-7-8-18(16-30)14-23-28-24(29-33-23)20-11-5-6-12-22(20)26/h2-6,9-12,15,18H,7-8,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPQPIKVCNCJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C23H24FN5O2

This structure incorporates multiple functional groups that contribute to its biological activity.

1. Antimicrobial Activity :

Research indicates that oxadiazole derivatives exhibit antimicrobial properties. Compounds similar to the target molecule have shown effectiveness against various bacterial strains, suggesting that the oxadiazole moiety plays a critical role in antimicrobial activity.

2. Anti-inflammatory Properties :

Compounds containing pyrazole and oxadiazole rings have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Some derivatives have demonstrated IC50 values significantly lower than standard anti-inflammatory drugs, indicating potent activity .

3. Anticancer Potential :

The presence of the oxadiazole and pyrazole moieties has been linked to anticancer properties in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Efficacy : A study on similar oxadiazole compounds reported significant inhibition of bacterial growth, highlighting the importance of the 1,2,4-oxadiazole ring in enhancing antimicrobial activity.

- Inflammation Reduction : In vivo studies demonstrated that pyrazole derivatives exhibited anti-inflammatory effects comparable to established COX inhibitors, with reduced side effects such as gastrointestinal irritation .

- Cytotoxicity Against Cancer Cells : Research on pyrazole-containing compounds revealed their ability to target cancer cells effectively. For instance, one study found that a related compound had an IC50 value against A431 cancer cells significantly lower than that of doxorubicin, indicating superior efficacy .

Comparison with Similar Compounds

Structural Similarities and Key Variations

The compound belongs to a broader class of methanone derivatives featuring piperidine, oxadiazole, and pyrazole components. Key analogs include:

Key Observations:

- Oxadiazole Modifications: Replacement of the 2-fluorophenyl group with pyridinyl (e.g., ) or phenyl (e.g., ) alters electronic properties and steric bulk. Pyridinyl groups may enhance solubility via hydrogen bonding.

- Piperidine Linker: Methoxy or methylene bridges (e.g., vs. target compound) influence conformational flexibility and spatial orientation.

- Pyrazole Substituents: The 5-methyl-1-phenyl group in the target compound contrasts with amino-pyrimidine or thiazole substituents in analogs (e.g., ), which may confer divergent biological activities.

Physicochemical and Spectroscopic Comparisons

- NMR Analysis: highlights that structural analogs with conserved oxadiazole-piperidine frameworks (e.g., compounds 1 and 7) exhibit nearly identical chemical shifts except in regions influenced by substituents (e.g., fluorophenyl vs. phenyl). This suggests that core structural environments remain stable, while peripheral groups dictate spectral variations .

- Melting Points: The analog in (melting point 252–255°C) demonstrates higher thermal stability compared to the target compound (data unavailable), likely due to its fused heterocyclic system .

- Molecular Weight and Lipophilicity: The target compound (MW ~483.5) is heavier than phenyl- or pyridinyl-substituted analogs (MW ~406–429), which may impact pharmacokinetic properties like membrane permeability.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how are intermediates characterized?

Answer:

The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated in the preparation of structurally related 1,2,4-oxadiazole-piperidine hybrids. Key intermediates include substituted benzoic acid hydrazides and pyrazole-carbonyl precursors. Characterization involves:

- IR spectroscopy to confirm carbonyl (C=O) and oxadiazole (C=N) functional groups.

- ¹H/¹³C NMR to verify substituent positions on the piperidine and pyrazole rings.

- Mass spectrometry for molecular ion validation .

Multi-step routes may require sequential condensation, as seen in analogous N-(piperidinyl)pyrazole-carboxamide syntheses .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves stereochemistry and confirms bond angles/distances, especially for oxadiazole and pyrazole moieties. Example: Pyrazolone derivatives were structurally validated using SC-XRD with CCDC deposition .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% recommended for biological assays) using C18 columns and gradient elution .

- Elemental analysis: Validates empirical formulas, particularly for nitrogen and fluorine content .

Advanced: How can synthetic yield and purity be optimized for scale-up?

Answer:

- Reaction solvent optimization: Replace POCl₃ with milder agents (e.g., T3P®) to reduce side reactions.

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps .

- Purification: Use preparative HPLC with acetonitrile/water (0.1% TFA) gradients to isolate high-purity fractions .

Contradictions in yield (e.g., 50–75% in POCl₃ vs. 85% in microwave) highlight the need for condition screening .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Answer:

- Dynamic NMR (DNMR): Resolves conformational exchange in piperidine rings (e.g., chair-to-chair flipping) by analyzing temperature-dependent splitting .

- 2D NMR (COSY, HSQC): Assigns overlapping proton signals in fluorophenyl and pyrazole regions .

- Computational validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for ambiguous carbons .

Advanced: What crystallographic strategies elucidate structure-activity relationships (SAR)?

Answer:

- SC-XRD with Hirshfeld surface analysis: Maps intermolecular interactions (e.g., C–H···F, π-π stacking) influencing solubility and receptor binding .

- Polymorph screening: Identifies stable crystalline forms using solvent-drop grinding and differential scanning calorimetry (DSC) .

For example, fluorophenyl-oxadiazole derivatives exhibit enhanced π-stacking with aromatic residues in target proteins .

Advanced: How can molecular docking and dynamics predict biological targets?

Answer:

- Target selection: Prioritize receptors with hydrophobic pockets (e.g., kinases, GPCRs) due to the compound’s aromatic/heterocyclic motifs.

- Docking software (AutoDock Vina, Glide): Use crystal structures (PDB) to simulate binding. Adjust protonation states at physiological pH (~7.4) .

- MD simulations (AMBER, GROMACS): Assess binding stability over 100 ns trajectories, focusing on oxadiazole interactions with catalytic lysines .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial assays: Broth microdilution (CLSI guidelines) against Gram+/Gram– bacteria and fungi, with MIC values <10 µg/mL indicating potency .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) using 1–100 µM concentrations .

- Enzyme inhibition: Fluorescence-based assays (e.g., COX-2, α-glucosidase) with IC₅₀ calculations .

Advanced: How can researchers evaluate metabolic stability and degradation pathways?

Answer:

- Microsomal stability assay: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

- Forced degradation studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions to identify labile sites (e.g., oxadiazole ring cleavage) .

- Metabolite ID: Use high-resolution MS (HRMS) to detect hydroxylation or demethylation products .

Advanced: What strategies ensure compound stability during long-term storage?

Answer:

- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the oxadiazole ring.

- Buffered solutions: Use pH 6.5 ammonium acetate buffers for aqueous solubility without degradation .

- Light protection: Amber vials and low-temperature storage reduce photolytic decomposition of the fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.